Silver-copper - 11144-43-7

Silver-copper

Catalog Number: EVT-1185795
CAS Number: 11144-43-7
Molecular Formula: AgCu
Molecular Weight: 171.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Sources

Silver-copper compounds can be classified as bimetallic nanoparticles or alloys, where silver (Ag) and copper (Cu) are combined in various ratios. They are typically synthesized using methods that involve chemical reduction or green synthesis techniques. The primary sources for these compounds include silver nitrate and copper salts such as copper sulfate or copper acetate. Research shows that the ratio of silver to copper can significantly influence the properties and efficacy of the resulting nanoparticles .

Synthesis Analysis

The synthesis of silver-copper nanoparticles can be achieved through several methods:

  1. Microwave-Assisted Synthesis: This method utilizes a modified polyol approach where ethylene glycol serves as a solvent. A mixture containing sodium chloride, polyvinylpyrrolidone, sodium hydroxide, silver nitrate, and copper acetate is heated in a microwave at temperatures ranging from 155°C to 180°C for two minutes. This technique allows for rapid synthesis with small crystallite sizes .
  2. Chemical Reduction: Various reducing agents like sodium borohydride or ammonia can be employed to reduce silver and copper ions to their metallic forms. For instance, a study indicated that sodium bicarbonate could effectively reduce silver onto textiles when combined with copper salts .
  3. Green Synthesis: Utilizing plant extracts for the synthesis of silver-copper nanoparticles is an eco-friendly approach. For example, Aerva lanata plant extract was used to reduce silver nitrate and copper sulfate at elevated temperatures, resulting in bimetallic nanoparticles with distinct color changes indicating successful synthesis .
  4. Ultrasonic Spray Pyrolysis: This method involves the use of an ultrasonic spray to atomize precursor solutions of silver nitrate and copper nitrate followed by hydrogen reduction at high temperatures (around 800°C). This results in well-defined nanoparticles with controlled morphology .
Molecular Structure Analysis

The molecular structure of silver-copper nanoparticles typically exhibits a face-centered cubic lattice arrangement due to the crystalline nature of both metals. X-ray diffraction analysis confirms the presence of characteristic peaks corresponding to both silver and copper phases. For instance, peaks at 38°, 44°, 64°, and 77° correspond to the (111), (200), (220), and (311) planes of face-centered cubic structures for silver, while peaks for copper appear at around 43° . High-resolution transmission electron microscopy reveals that these nanoparticles are often spherical or irregularly shaped with sizes generally below 100 nanometers.

Chemical Reactions Analysis

Silver-copper nanoparticles participate in various chemical reactions that leverage their catalytic properties. The reduction reactions during synthesis involve converting metal salts into their elemental forms through electron transfer processes facilitated by reducing agents. For instance:

  • The reduction of silver ions (Ag+\text{Ag}^+) to metallic silver (Ag\text{Ag}) can be represented as:
Ag++eAg\text{Ag}^++e^-\rightarrow \text{Ag}
  • Similarly, copper ions (Cu2+\text{Cu}^{2+}) undergo reduction:
Cu2++2eCu\text{Cu}^{2+}+2e^-\rightarrow \text{Cu}

These reactions are fundamental during the synthesis process as well as in applications such as catalysis where these nanoparticles act as catalysts for various organic reactions.

Mechanism of Action

The mechanism by which silver-copper nanoparticles exert their effects—particularly antimicrobial activity—can be attributed to several factors:

  1. Release of Ions: Both silver and copper ions can leach out from the nanoparticle matrix upon contact with biological systems, leading to cytotoxic effects on bacteria.
  2. Generation of Reactive Oxygen Species: The interaction between these nanoparticles and cellular components can induce oxidative stress through the generation of reactive oxygen species.
  3. Disruption of Membrane Integrity: The nanoparticles can attach to bacterial membranes, disrupting their integrity and leading to cell death.

Studies have shown that the combined action of silver and copper enhances antibacterial efficacy compared to single metal formulations .

Physical and Chemical Properties Analysis

The physical properties of silver-copper nanoparticles include:

  • Color: Typically dark brown or black due to surface plasmon resonance effects.
  • Size: Generally range from 10 nm to 100 nm depending on the synthesis method.
  • Surface Area: High surface area-to-volume ratio enhances reactivity.

Chemically, these nanoparticles exhibit stability under various conditions but may oxidize in air over time. The presence of stabilizers like polyvinylpyrrolidone during synthesis helps maintain stability by preventing agglomeration .

Applications

Silver-copper compounds have diverse applications across multiple fields:

  1. Antimicrobial Agents: Due to their potent antibacterial properties, they are used in medical devices, wound dressings, and coatings for textiles.
  2. Catalysts: Their ability to facilitate chemical reactions makes them valuable in catalysis for organic transformations.
  3. Electronics: Bimetallic nanoparticles are explored for use in sensors and electronic components due to their conductive properties.
  4. Environmental Remediation: They are investigated for applications in removing pollutants from water due to their reactive nature.
Introduction to Silver-Copper Systems

Historical Context of Silver-Copper Alloys in Metallurgy and Numismatics

Silver-copper alloys have served as foundational materials in metallurgy and coinage since antiquity. The Roman Republic (4th century B.C.) pioneered bronze coinage based on the as, a bronze unit initially weighing one Roman pound (~323 grams). Early Roman coins (aes grave) adhered to strict weight standards, but economic pressures during the Second Punic War (218–204 B.C.) triggered debasement and inflation. By 140 B.C., the silver denarius—originally valued at 10 bronze asses—was revalued to 16 asses, reflecting the declining intrinsic value of base metal currency [1].

Imperial Rome systematized silver-copper monetary ratios, notably under Julius Caesar, who established the equation:1 gold aureus = 25 denarii = 100 sestertii = 400 assesNero’s reforms (A.D. 64) marked a turning point by introducing deliberate debasement; denarii contained ≤75% silver due to copper dilution. By the 3rd century A.D., antoniniani coins contained <50% silver, causing annual inflation rates of ~25% during A.D. 260–270. Diocletian’s currency reform (A.D. 295) attempted stabilization using bimetallic tiers, but subsequent debasement culminated in hyperinflation—where one pound of gold ballooned from 72,000 denarii (A.D. 301) to 3 billion denarii (late 4th century) [1].

Table: Evolution of Roman Silver-Copper Coinage

PeriodKey CoinSilver ContentMonetary Role
Early RepublicAes grave0%Bronze standard (1 lb = 1 as)
3rd Century B.C.Denarius~95%1 denarius = 10 asses (later 16 asses)
Julio-ClaudianDenarius90–95%Stabilized under Augustan system
Nero (A.D. 64)Denarius75%Institutional debasement begins
Severan DynastyAntoninianus<50%Hyperinflation onset

Physicochemical Properties of Silver-Copper Binary Systems

The silver-copper phase diagram exhibits a eutectic system with limited solid solubility. Silver dissolves up to 8% copper at 780°C, while copper dissolves ≤0.1% silver. The eutectic point occurs at 28.1% copper and 780°C, yielding lamellar microstructures of nearly pure silver and copper phases. Mechanical properties are enhanced via alloying: Adding 4% silver to copper elevates tensile strength to 450 N/mm² (compared to 215 N/mm² for pure copper), though electrical conductivity decreases to 78% IACS (International Annealed Copper Standard) [10].

Bimetallic silver-copper nanoparticles (Ag-Cu NPs) exhibit synergistic effects unattainable in monolithic alloys. In chitosan-stabilized Ag-Cu NPs, silver donates electrons to copper, inhibiting oxidation via electromigration. X-ray diffraction confirms nanoalloy structures with face-centered cubic (fcc) crystallinity, while X-ray photoelectron spectroscopy verifies copper’s oxide-free surface in bimetallic systems. This electron transfer mechanism amplifies reactive oxygen species (ROS) generation in antibacterial applications, as silver and copper ions collectively disrupt microbial membranes and DNA [2] [4].

Table: Antibacterial Mechanisms of Silver-Copper Nanoalloys

MechanismSilver ContributionCopper ContributionSynergy
Ion ReleaseAg⁺ binds to thiol groupsCu²⁺ disrupts enzyme activityEnhanced ion permeability in cell walls
ROS GenerationSuperoxide radicals (O₂•⁻)Hydroxyl radicals (OH•)Catalytic ROS amplification
Structural DamageMembrane pittingMembrane depolarizationCombined lysis
Genetic InterferenceDNA denaturationRibosomal inactivationSuppressed bacterial repair

Industrial and Technological Significance of Silver-Copper Composites

Silver-coated copper composites merge high conductivity with oxidation resistance, enabling cost-efficient alternatives to pure silver in electrical engineering. Uncoated copper contacts exhibit rising electrical resistance (from 0.1 Ω to 0.7 Ω after 6,000 AC switch cycles), while silver-coated equivalents maintain 0.1 Ω resistance due to silver’s conductive oxide layer. Powder metallurgy techniques—such as cold-pressing silver-coated copper particles (25% Ag) at 300 MPa and sintering in argon—yield contacts with 24% higher conductivity and 31% better oxidation resistance than pure copper [3] [9].

Recent innovations include:

  • Electroless Coating: Uniform 3μm silver layers on copper particles enhance sintered density (≤9.4 g/cm³) and thermal stability [9].
  • Photovoltaics: Silver-copper tapes with >90% conductivity of pure silver serve as gridlines in solar cells, minimizing resistive losses [5] [7].
  • Additive Manufacturing: Vapor-deposited silver-copper nanoalloys enable precise geometries for microelectrodes and biomedical sensors [4].
  • Antimicrobial Surfaces: Bimetallic nanoparticles (<50 nm) in chitosan matrices deactivate 99.9% of E. coli and S. aureus within 30 minutes via ROS cascades [4].

Table: Electrical Performance of Silver-Copper Composites

MaterialConductivity (%IACS)Tensile Strength (N/mm²)Key Application
Pure Copper100215Base conductors
Cu-0.08%Ag99215High-frequency circuits
Cu-4%Ag78450Commutators, brushes
Silver-Coated Copper Tape90–95300–400EV power systems, RF shielding
Cold-Pressed Cu@25%Ag86380Medium-voltage contacts

Modern silver-copper systems thus bridge ancient metallurgical wisdom with nanotechnology, offering scalable solutions from numismatics to antimicrobial coatings [1] [4].

Properties

CAS Number

11144-43-7

Product Name

Silver-copper

IUPAC Name

copper;silver

Molecular Formula

AgCu

Molecular Weight

171.41 g/mol

InChI

InChI=1S/Ag.Cu

InChI Key

NEIHULKJZQTQKJ-UHFFFAOYSA-N

SMILES

[Cu].[Ag]

Canonical SMILES

[Cu].[Ag]

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